Diazene, (4-bromophenyl)(triphenylmethyl)-
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Overview
Description
Diazene, (4-bromophenyl)(triphenylmethyl)- is an organic compound that belongs to the diazene family. Diazene compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N). The (4-bromophenyl)(triphenylmethyl) group attached to the diazene moiety imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diazene, (4-bromophenyl)(triphenylmethyl)- typically involves the reaction of 4-bromoaniline with triphenylmethyl chloride in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation . The reaction conditions often include:
- Temperature: Room temperature to 50°C
- Reaction time: 12-24 hours
- Base: Sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Diazene, (4-bromophenyl)(triphenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium, H2O2 in basic medium
Reduction: NaBH4 in methanol, LiAlH4 in ether
Substitution: Sodium iodide (NaI) in acetone, potassium tert-butoxide (KOtBu) in THF
Major Products
Oxidation: Formation of corresponding nitro or hydroxyl derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of iodinated or other substituted derivatives
Scientific Research Applications
Diazene, (4-bromophenyl)(triphenylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-nitrogen bonds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and polymers
Mechanism of Action
The mechanism of action of Diazene, (4-bromophenyl)(triphenylmethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, where the diazene moiety acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules . This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Azobenzene: Another diazene compound with a phenyl group instead of the (4-bromophenyl)(triphenylmethyl) group.
Diimide: A simpler diazene compound with hydrogen atoms instead of the (4-bromophenyl)(triphenylmethyl) group.
Uniqueness
Diazene, (4-bromophenyl)(triphenylmethyl)- is unique due to the presence of the (4-bromophenyl)(triphenylmethyl) group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in organic synthesis and scientific research .
Properties
CAS No. |
53034-21-2 |
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Molecular Formula |
C25H19BrN2 |
Molecular Weight |
427.3 g/mol |
IUPAC Name |
(4-bromophenyl)-trityldiazene |
InChI |
InChI=1S/C25H19BrN2/c26-23-16-18-24(19-17-23)27-28-25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-19H |
InChI Key |
INKOVEUKFFRUDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N=NC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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